![molecular formula C8H10O3 B3019113 rac-methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate CAS No. 2138103-23-6](/img/structure/B3019113.png)
rac-methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate
Overview
Description
rac-methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate is a bicyclic organic compound featuring a fused cyclopropane and cyclohexane ring system. Its molecular formula is C₁₂H₁₄O₂, with a molecular weight of 190.24 g/mol and a purity of 95% . The structure includes a methyl ester group at the 1-position and a ketone at the 4-position. This compound is primarily used in pharmaceutical and organic synthesis as a chiral building block due to its rigid bicyclo[3.1.0]hexane skeleton, which imparts stereochemical control in reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction followed by esterification. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
rac-methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.
Scientific Research Applications
Medicinal Chemistry
rac-methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate has been investigated for its potential therapeutic effects.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics or antimicrobial agents .
- Drug Development : The compound's structural features allow for modifications that could enhance its efficacy as a drug candidate. Research is ongoing to explore its role in synthesizing oxazolidinone derivatives, which are known for their antibacterial activity .
Organic Synthesis
The compound serves as an important building block in organic synthesis.
- Synthesis of Complex Molecules : Its bicyclic structure allows it to participate in various chemical reactions, facilitating the synthesis of more complex organic compounds . It can be utilized in reactions such as cycloadditions and functional group transformations.
- Chiral Auxiliary : The stereochemistry of this compound can be exploited as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically enriched compounds .
Material Science
In material science, the compound has potential applications due to its unique structural characteristics.
- Polymer Synthesis : It can be used as a monomer or additive in the synthesis of polymers with specific mechanical and thermal properties. The incorporation of bicyclic structures into polymer chains can enhance their stability and performance .
Case Studies
A few notable studies highlight the applications of this compound:
Mechanism of Action
The mechanism by which rac-methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s bicyclic structure allows it to fit into binding sites and modulate the activity of these targets, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of rac-methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate, highlighting differences in substituents, molecular weight, and functional groups:
Functional Group Variations
- Halogenation : Bromination at C4 (e.g., rac-methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate) introduces a heavy atom, increasing molecular weight (219.08 vs. 190.24 g/mol) and enabling nucleophilic substitution reactions .
- Amino Derivatives: The amino-substituted analog (rac-(1R,4S,5R)-4-aminobicyclo[...] hydrochloride) exhibits higher water solubility due to its ionic hydrochloride salt, making it suitable for biological applications .
- Carboxylic Acid vs. Ester : The carboxylic acid derivative (rac-(1R,4R,5R)-5-(methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid) has a lower molecular weight (184.20 g/mol) and higher polarity compared to ester analogs, affecting solubility and acidity (pKa ~4-5) .
Backbone Modifications
- Bicyclo[2.1.1]hexane vs. Bicyclo[3.1.0]hexane : The bicyclo[2.1.1]hexane framework in rac-(1R,4R,5R)-5-(methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid introduces distinct ring strain and conformational rigidity, altering reactivity in cycloaddition reactions .
- Lactone Formation : Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate incorporates a lactone ring (3-oxabicyclo), reducing molecular weight (170.16 vs. 190.24 g/mol) and enhancing stability under acidic conditions .
Stereochemical and Steric Effects
- Ethyl vs. Methyl Ester : Ethyl esters (e.g., ethyl (1R,5S)-2-oxo-3-oxabicyclo[...] carboxylate) exhibit higher lipophilicity (logP ~0.11) compared to methyl esters, influencing pharmacokinetic properties .
- Benzyloxycarbonylamino Substituents: Bulky groups (e.g., in ethyl (1R,2R,4S,5S)-4-(benzyloxycarbonylamino)-6-oxabicyclo[...] carboxylate) provide steric hindrance, enabling enantioselective synthesis .
Research Implications
- Pharmaceutical Applications: Amino and halogenated derivatives are prioritized for drug discovery due to their bioactivity and synthetic versatility .
- Synthetic Utility : The rigid bicyclo[3.1.0]hexane core facilitates asymmetric catalysis, while lactone variants serve as precursors for natural product synthesis .
Biological Activity
Rac-methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₈O₃
- Molecular Weight : 140.14 g/mol
- CAS Number : 89921-53-9
- Structure : The compound features a bicyclic structure which contributes to its unique biological properties.
Biological Activity Overview
This compound exhibits diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects.
Antimicrobial Activity
Research indicates that compounds with similar bicyclic structures often exhibit significant antimicrobial properties. A study demonstrated that derivatives of bicyclic compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis pathways .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. In vitro studies suggest that it may modulate pathways associated with the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), leading to decreased expression of inflammatory mediators .
Anticancer Potential
Preliminary studies have indicated that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, which are crucial for regulating apoptosis .
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antimicrobial activity.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 32 |
Study 2: Anti-inflammatory Mechanism
In a cellular model of inflammation induced by lipopolysaccharide (LPS), this compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The compound was administered at concentrations ranging from 10 to 100 µM.
Concentration (µM) | TNF-α Reduction (%) | IL-6 Reduction (%) |
---|---|---|
10 | 25 | 20 |
50 | 40 | 35 |
100 | 60 | 55 |
Study 3: Apoptosis Induction in Cancer Cells
A study investigating the effect of this compound on cancer cell lines revealed that treatment with the compound at concentrations above 50 µM resulted in significant apoptosis as evidenced by flow cytometry analysis.
Concentration (µM) | Apoptosis Rate (%) |
---|---|
50 | 30 |
100 | 55 |
200 | 80 |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for rac-methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate?
The compound’s bicyclo[3.1.0]hexane core is typically synthesized via cyclopropanation reactions. Key methods include:
- Intramolecular cyclization : Utilizing keto-ester precursors with stereoselective catalysts (e.g., Rh(II) carboxylates) to form the strained bicyclic system .
- Horner-Wadsworth-Emmons reaction : For constructing the ester-functionalized cyclopropane ring, as seen in structurally analogous bicyclo compounds .
- Stereochemical control : Chiral auxiliaries or enzymatic resolution may be employed to address racemic mixtures, though achieving high enantiomeric excess remains challenging .
Q. How is the structural integrity of this compound validated in experimental settings?
- X-ray crystallography : The gold standard for confirming bicyclic geometry and stereochemistry, as demonstrated in related bicyclo[3.1.0]hexane derivatives .
- NMR spectroscopy : Key diagnostic signals include downfield-shifted carbonyl carbons (~170 ppm in NMR) and distinct splitting patterns for cyclopropane protons (δ 1.2–2.5 ppm in NMR) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula via exact mass matching (e.g., [M+H] for CHO: calc. 170.0579, obs. 170.0582) .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing enantiopure derivatives of this compound?
- Chiral chromatography : Effective for resolving racemates, though scalability is limited .
- Asymmetric catalysis : Pd-catalyzed cyclopropanation or organocatalytic methods (e.g., proline derivatives) to bias stereochemistry during ring formation .
- Computational modeling : Density Functional Theory (DFT) predicts transition states to optimize catalyst design for stereoselectivity .
Q. How do reaction conditions influence the compound’s reactivity in substitution or oxidation reactions?
- Oxidation : Under mild conditions (e.g., NaIO/RuCl), the ketone group remains intact, while harsher oxidants (KMnO) may degrade the bicyclic core .
- Nucleophilic substitution : The ester group undergoes SN reactions with amines or thiols, but steric hindrance from the bicyclic structure reduces reactivity compared to linear analogs .
Q. What computational tools are recommended for predicting reaction pathways or stability?
- Reaction path searches : Tools like GRRM or AFIR (Artificial Force-Induced Reaction) map potential pathways for cyclopropanation or ring-opening .
- Molecular dynamics (MD) simulations : Assess strain energy in the bicyclo[3.1.0]hexane system, which influences thermal stability and reactivity .
Q. Data Analysis & Contradictions
Q. How should researchers resolve discrepancies in reported spectroscopic data for this compound?
- Cross-validation : Compare NMR shifts with structurally validated analogs (e.g., methyl 4-formylcyclohexanecarboxylate, δ 170.1 ppm for ester carbonyl) .
- Temperature-dependent NMR : Resolve dynamic effects (e.g., ring puckering) that may cause signal broadening at standard temperatures .
Q. What methodologies elucidate its biological interactions, given limited in vivo data?
- Docking studies : Use AutoDock Vina to model interactions with enzymes like cyclooxygenase-2 (COX-2), leveraging the compound’s rigidity for binding pocket compatibility .
- Metabolic profiling : LC-MS/MS identifies phase I metabolites (e.g., hydroxylation at C3 or ester hydrolysis) in hepatic microsome assays .
Properties
IUPAC Name |
methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-11-7(10)8-3-2-6(9)5(8)4-8/h5H,2-4H2,1H3/t5-,8+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSFPZWNLWCYGB-YLWLKBPMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(=O)C1C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]12CCC(=O)[C@@H]1C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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